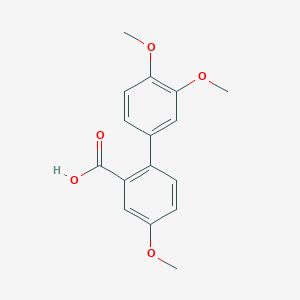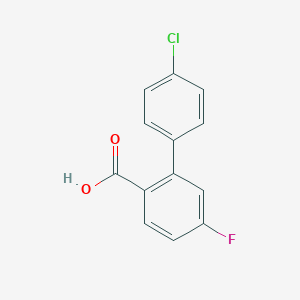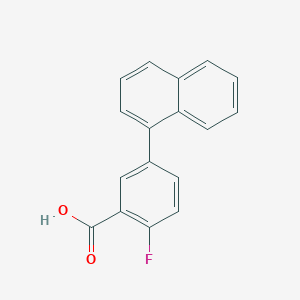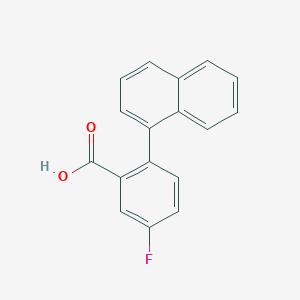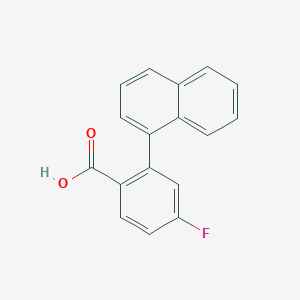
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, or 4-FNB, is a fluorinated organic compound belonging to the family of benzoic acids. It is a white solid that is soluble in organic solvents and has a melting point of about 190 °C. 4-FNB has been extensively studied and has been found to have a wide range of biological applications. It has been used in the synthesis of a variety of organic compounds, as well as in the development of new drugs. Additionally, 4-FNB has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and diabetes.
Applications De Recherche Scientifique
4-FNB has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of organic compounds and as a catalyst in the oxidation of alcohols. Additionally, 4-FNB has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Furthermore, 4-FNB has been used in the development of new drugs, as well as in the synthesis of new materials.
Mécanisme D'action
The mechanism of action of 4-FNB is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. Additionally, 4-FNB has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid.
Biochemical and Physiological Effects
4-FNB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, thromboxanes, and arachidonic acid. Additionally, 4-FNB has been found to reduce inflammation, as well as to reduce the growth of certain cancer cells. Furthermore, 4-FNB has been found to have anti-diabetic effects, as well as to reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-FNB in laboratory experiments include its low cost, its high solubility in organic solvents, and its low toxicity. Additionally, 4-FNB is relatively stable, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-FNB in laboratory experiments. For example, it is not suitable for use in the synthesis of some organic compounds, due to its relatively low reactivity. Additionally, 4-FNB may be degraded in the presence of strong acids or bases, making it unsuitable for use in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for 4-FNB research. For example, further studies could be conducted to investigate the potential therapeutic applications of 4-FNB, such as its use in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, further studies could be conducted to investigate the mechanism of action of 4-FNB and its effects on various biochemical and physiological processes. Furthermore, further studies could be conducted to investigate the potential use of 4-FNB in the synthesis of a variety of organic compounds, as well as in the development of new drugs and materials.
Méthodes De Synthèse
4-FNB can be synthesized from the reaction of 4-fluorobenzaldehyde and naphthalene-1-sulfonic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of about 70 °C. The product is then isolated by precipitation and purified by recrystallization.
Propriétés
IUPAC Name |
4-fluoro-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCWFEDSKPSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)

